[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone
Description
Properties
IUPAC Name |
[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(20-11-7-8-12-22(20)25)23(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKXLKKRCJYVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017300 | |
| Record name | (1-(2-Methylbutan-2-yl)-1H-indol-3-yl)(naphthalen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869951-99-4 | |
| Record name | (1-(2-Methylbutan-2-yl)-1H-indol-3-yl)(naphthalen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Conditions
The Friedel-Crafts acylation is the cornerstone for introducing the naphthalen-2-ylmethanone group at the indole C3 position. This electrophilic substitution proceeds via activation of 2-naphthoyl chloride by a Lewis acid catalyst, typically diethylaluminum chloride (Et₂AlCl), to generate a reactive acylium ion. The indole’s electron-rich C3 position attacks this intermediate, forming the ketone linkage.
Optimized Parameters :
-
Catalyst : Et₂AlCl (1.2–1.5 equiv relative to acyl chloride) ensures complete activation without side reactions.
-
Solvent : Anhydrous toluene or dichloromethane (DCM) minimizes hydrolysis of the acyl chloride.
-
Temperature : 0–20°C (gradual warming to room temperature post-reaction) balances reaction rate and selectivity.
-
Time : 24 hours achieves >90% conversion, as monitored by TLC (hexane:ethyl acetate, 9:1).
Yield : 85–93% for analogous naphthoylindoles, with purity >95% after recrystallization or column chromatography.
Challenges and Solutions
-
Regioselectivity : Competing acylation at indole C2 or naphthalene positions is mitigated by steric hindrance from the 2-naphthoyl group, favoring C3 substitution.
-
Catalyst Handling : Et₂AlCl’s moisture sensitivity necessitates strict anhydrous conditions, often achieved via Schlenk techniques or molecular sieves.
Table 1: Friedel-Crafts Acylation Conditions for Analogous Compounds
| Acyl Chloride | Catalyst (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Naphthoyl | Et₂AlCl (1.2) | Toluene | 0–20 | 93 |
| 2-Naphthoyl | AlCl₃ (1.5) | DCM | −10–25 | 88 |
N-Alkylation for 1-(2-Methylbutan-2-yl) Substituent
Alkylation Strategies
The introduction of the bulky 2-methylbutan-2-yl group at the indole N1 position employs SN1 or SN2 mechanisms, depending on the alkylating agent and base.
Reagents and Conditions :
-
Alkylating Agent : 2-Bromo-2-methylbutane (1.2–1.4 equiv) is preferred due to commercial availability and reactivity.
-
Base : Potassium hydroxide (KOH, 2.0 equiv) in dimethylformamide (DMF) or acetone facilitates deprotonation of the indole nitrogen.
-
Temperature : Reflux (60–80°C) for 12–18 hours ensures complete alkylation.
Yield : 70–75% for tertiary alkylindoles, with unreacted starting material recoverable via column chromatography (hexane:ethyl acetate, 95:5).
Steric and Electronic Considerations
-
Steric Hindrance : The tertiary alkyl group slows reaction kinetics, necessitating prolonged heating.
-
Base Strength : Strong bases (e.g., KOH) outperform weaker alternatives (e.g., NaHCO₃) in deprotonating the indole NH, which has a pKa ≈ 17.
Table 2: N-Alkylation Efficiency with Tertiary Alkyl Halides
| Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-2-methylbutane | KOH | DMF | 18 | 72 |
| 2-Iodo-2-methylbutane | NaH | THF | 12 | 68 |
Optimization Strategies for Industrial Scalability
Catalyst Recycling
Et₂AlCl recovery via aqueous workup (hydrolysis to Al(OH)₃) reduces costs, though fresh catalyst is preferred for batch consistency.
Solvent Selection
Toluene’s higher boiling point (110°C) vs. DCM (40°C) enables safer scalability without pressurized systems.
Purity Enhancement
Recrystallization from ethanol/water (4:1) achieves >99% purity, critical for pharmacological applications.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak (Rt = 8.2 min) with UV detection at 254 nm.
Comparative Analysis with Analogous Indole Derivatives
Table 3: Synthesis Metrics for Selected Naphthoylindoles
| Compound | Acylation Yield (%) | Alkylation Yield (%) | Total Yield (%) |
|---|---|---|---|
| JWH-018 (1-pentylindole) | 93 | 85 | 79 |
| [1-(Cyclohexyl)indol-3-yl]-naphthylmethanone | 88 | 70 | 62 |
| Target Compound | 90 | 72 | 65 |
Challenges in Industrial Production
Chemical Reactions Analysis
Types of Reactions: : [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Major Products:Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that compounds similar to [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone exhibit activity at cannabinoid receptors, particularly CB1 and CB2. These interactions suggest potential applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases.
Neuroprotective Effects
Studies have explored the neuroprotective properties of this compound in models of neurodegeneration. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's disease and other forms of dementia.
Anticancer Activity
Emerging research points to the anticancer potential of naphthoylindole derivatives. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Cannabinoid Activity | To evaluate the binding affinity to cannabinoid receptors | The compound showed significant binding affinity to CB1 receptors, indicating potential for pain management therapies. |
| Neuroprotection in Alzheimer's Models | To assess neuroprotective effects against amyloid-beta toxicity | The compound demonstrated reduced neuronal death and improved cognitive function in treated models. |
| Anticancer Activity Assessment | To investigate effects on cancer cell lines | Exhibited cytotoxic effects on various cancer cell lines with a dose-dependent response, suggesting further investigation is warranted. |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone with analogous compounds:
*LogP values estimated using fragment-based methods.
Key Observations :
- The 2-methylbutan-2-yl group introduces steric bulk and branching, which may reduce metabolic degradation compared to linear alkyl chains (e.g., butyl or pentyl) .
- Higher molecular weight and lipophilicity (LogP) in analogs like JWH-210 correlate with prolonged half-lives in biological systems .
Regulatory and Analytical Considerations
- Legal Status: Many analogs (e.g., JWH-073, AM-2201) are classified as controlled substances due to their psychoactive effects . The target compound’s structural novelty may place it in emerging regulatory categories.
- Analytical Identification :
Biological Activity
[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone, also known by its CAS number 1869951-99-4, is a synthetic compound that belongs to the class of indole derivatives. Its structural characteristics suggest potential biological activities, particularly in pharmacological contexts. This article reviews the available literature on its biological activity, including data tables and relevant case studies.
The compound has the molecular formula and a molecular weight of 341.4 g/mol. The structure features an indole moiety linked to a naphthalenyl methanone group, which is significant for its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its potential as a cannabinoid receptor agonist and its implications in various therapeutic areas.
1. Cannabinoid Receptor Activity
Studies have indicated that compounds structurally similar to this compound may exhibit high affinity for cannabinoid receptors (CB1 and CB2). These receptors are implicated in numerous physiological processes, including pain modulation, appetite regulation, and immune response.
2. Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties. For example, related indole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. In vitro assays could provide insights into the specific mechanisms by which this compound affects cancer cells.
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanism of action for this compound likely involves modulation of signaling pathways associated with cannabinoid receptors. The structural similarity to known cannabinoids suggests it may mimic their effects, leading to alterations in cellular signaling that promote therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via aldol condensation or Friedel-Crafts acylation. For example, a naphthalene carbonyl derivative (e.g., 1-acetylnaphthalene) can react with a substituted indole under acidic or basic conditions. Key parameters include temperature (60–120°C), solvent choice (DMF or dichloromethane), and catalyst (e.g., AlCl₃ for acylation). Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) .
- Optimization : Varying substituents on the indole or naphthalene moiety can alter yields. For instance, steric hindrance from the 2-methylbutan-2-yl group may require prolonged reaction times or higher catalyst loading .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., indole C3 vs. naphthalene C2 coupling). Aromatic protons typically appear at δ 6.5–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 343.1572 (exact mass) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary toxicological data exist for naphthalene-containing methanones?
- Insights : Naphthalene derivatives exhibit hepatic and renal toxicity in mammals via oral or inhalation routes. Systemic effects include body weight reduction and oxidative stress markers (e.g., elevated ALT/AST). Dose-response studies in rodents recommend thresholds <100 mg/kg/day to avoid acute toxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound’s polymorphs?
- Approach : Single-crystal X-ray diffraction (SCXRD) determines bond angles (e.g., C–C–C ~120°) and torsional strains. For example, the naphthalene-indole dihedral angle (~45°) influences π-π stacking and crystallinity. Data refinement uses software like SHELX, with R-factors <0.05 indicating high accuracy .
Q. What strategies enable comparative analysis of biological activity across structurally similar methanones?
- Methodology :
- SAR Studies : Replace the 2-methylbutan-2-yl group with cyclohexyl or isopropyl to assess antimicrobial potency. For example, cyclohexyl analogs show enhanced lipophilicity (logP ~5.4) and biofilm inhibition .
- In Vitro Assays : MTT assays on cancer cell lines (e.g., HepG2) compare IC₅₀ values. Co-solvents like DMSO ensure solubility ≤0.1% v/v .
Q. How do computational methods (DFT, MD) predict this compound’s reactivity and stability?
- Computational Workflow :
- DFT : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic sites. B3LYP/6-31G(d) basis sets model charge distribution on the naphthalenylmethanone group .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/ethanol) to assess aggregation propensity. Radial distribution functions (RDFs) quantify hydrogen bonding with polar solvents .
Q. What pharmacological mechanisms are hypothesized for its potential anticancer activity?
- Hypotheses :
- Topoisomerase Inhibition : Methanones intercalate DNA, disrupting topoisomerase II activity. Competitive assays with ethidium bromide confirm binding affinity .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) detects early apoptosis in treated cells. Western blotting validates caspase-3/9 activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
